N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide typically involves the formation of the thiazole ring followed by the introduction of the cyclopentanecarboxamide group. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio donor .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole formation and subsequent functionalization steps to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The methylthio group can also enhance the lipophilicity of the compound, aiding in its cellular uptake .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylthiazol-2-yl)nicotinamide
- N-(4-methyl-1,3-thiazol-2-yl)-2-(5-nitro-1H-benzimidazol-2-yl)sulfanylacetamide
- N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
Uniqueness
N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide is unique due to the presence of both the thiazole ring and the cyclopentanecarboxamide group, which confer distinct chemical and biological properties. The methylthio group further enhances its reactivity and potential biological activity .
Properties
IUPAC Name |
N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS2/c1-15-6-9-7-16-11(12-9)13-10(14)8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCFEQXDLCBWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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